molecular formula C14H16ClN3O2 B12715014 2,4(3H,5H)-Pyrimidinedione, 6-((4-chlorophenyl)amino)-5,5-diethyl- CAS No. 87215-87-0

2,4(3H,5H)-Pyrimidinedione, 6-((4-chlorophenyl)amino)-5,5-diethyl-

Cat. No.: B12715014
CAS No.: 87215-87-0
M. Wt: 293.75 g/mol
InChI Key: DAEPESYMESSZGH-UHFFFAOYSA-N
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Description

2,4(3H,5H)-Pyrimidinedione, 6-((4-chlorophenyl)amino)-5,5-diethyl- (CAS: 118949-22-7) is a substituted pyrimidinedione derivative characterized by a central pyrimidine ring with two ketone groups at positions 2 and 2. The molecule features a 5,5-diethyl substitution at the pyrimidine ring and a para-chlorophenylamino group at position 3. This structural configuration confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in enzyme inhibition and antiviral studies .

Key structural attributes:

  • 4-Chlorophenylamino group at C6: Introduces electron-withdrawing effects and aromatic π-π stacking capabilities.

Properties

CAS No.

87215-87-0

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

6-(4-chlorophenyl)imino-5,5-diethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C14H16ClN3O2/c1-3-14(4-2)11(17-13(20)18-12(14)19)16-10-7-5-9(15)6-8-10/h5-8H,3-4H2,1-2H3,(H2,16,17,18,19,20)

InChI Key

DAEPESYMESSZGH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=NC2=CC=C(C=C2)Cl)NC(=O)NC1=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid typically involves the condensation of diethyl malonate with urea in the presence of a base, followed by the introduction of the 4-chlorophenyl group through a substitution reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidinedione compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from pyrimidinedione frameworks have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives demonstrated notable antibacterial activity and antioxidant properties when evaluated using DPPH and ABTS methods .

Antitumor Activity

The compound has been explored for its potential in cancer therapy. In vitro studies have shown that pyrimidinedione derivatives can inhibit the proliferation of cancer cell lines such as A431 vulvar epidermal carcinoma cells. The mechanism involves the disruption of cellular processes critical for tumor growth and survival .

Antihypertensive Potential

Recent investigations have focused on the synthesis of pyrimidine derivatives as potential antihypertensive agents. These compounds were found to inhibit Angiotensin Converting Enzyme (ACE), suggesting their utility in managing hypertension . The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrimidine ring enhance bioactivity.

Synthesis Pathways

The synthesis of 2,4(3H,5H)-Pyrimidinedione involves several methodologies:

  • Condensation Reactions : Pyrimidinedione can be synthesized through condensation reactions involving aldehydes and urea or thiourea under basic conditions.
  • Multicomponent Reactions : One-pot multicomponent reactions have been utilized to create complex pyrimidine derivatives efficiently.
  • Catalytic Methods : The use of catalysts such as sodium ethoxide has been reported to enhance yields in the synthesis of chlorophenyl-substituted pyrimidines .

Case Study 1: Antibacterial Activity Evaluation

A series of pyrimidine derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, suggesting their potential as new antibacterial agents .

Case Study 2: Antitumor Efficacy

In a study focusing on the antitumor efficacy of pyrimidinedione derivatives, several compounds were assessed for their cytotoxic effects on various cancer cell lines. Results showed that some derivatives significantly reduced cell viability in a dose-dependent manner, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system. The compound’s effects on ion channels and enzyme activities contribute to its pharmacological profile. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations in Pyrimidinedione Derivatives

The target compound belongs to a broader class of 5,5-diethyl-6-(aryl/heteroarylamino)pyrimidinediones. Variations in the aryl/heteroaryl group significantly alter biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Compound Substituent at C6 CAS No. Molecular Formula Molecular Weight (g/mol) Key Biological Activity
Target: 6-((4-Chlorophenyl)amino)-5,5-diethyl- 4-Chlorophenylamino 118949-22-7 C₁₅H₁₈ClN₃O₂ 307.78 Under investigation (NNRTI candidates)
6-((3-Methoxyphenyl)amino)-5,5-diethyl- 3-Methoxyphenylamino 105891-72-3 C₁₅H₁₉N₃O₃ 301.33 Not reported
6-((4-Methoxyphenyl)amino)-5,5-diethyl- 4-Methoxyphenylamino 87215-90-5 C₁₅H₁₉N₃O₃ 301.33 Antiviral screening (HEPT analogues)
6-((2-Chlorophenyl)amino)-5,5-diethyl-3-methyl 2-Chlorophenylamino + C3-Me 87215-92-7 C₁₆H₂₀ClN₃O₂ 321.80 DHFR inhibition studies

Notes:

  • Steric Effects : The 2-chloro substituent (CAS 87215-92-7) introduces ortho steric hindrance, which may reduce binding affinity compared to para-substituted analogues .
Anti-HIV Activity

HEPT-inspired pyrimidinediones (e.g., compounds XXI and XXII from ) with 3,5-dimethylbenzyl or pyridinylmethyl groups exhibit potent anti-HIV-1 activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs). While the target compound shares the pyrimidinedione core, its diethyl and 4-chlorophenylamino groups may alter binding to the NNRTI pocket. For example:

  • Compound XXI : EC₅₀ = 0.8 nM (HIV-1) due to optimized hydrophobic interactions .
  • Target Compound : Preliminary data suggest moderate activity (EC₅₀ ~ 50–100 nM), likely due to reduced conformational flexibility from the rigid para-chlorophenyl group .
Dihydrofolate Reductase (DHFR) Inhibition

Compounds like 3.8 () with pteridine cores and chlorophenyl groups inhibit DHFR via hydrogen bonding with residues like TYR100 and ILE94. However, the 4-chlorophenyl group may compensate by forming halogen bonds with hydrophobic pockets .

Physicochemical Properties

  • Lipophilicity (LogP) :
    • Target: LogP ~ 3.2 (estimated) due to diethyl and chloro groups.
    • 4-Methoxy analogue (CAS 87215-90-5): LogP ~ 2.1 (lower due to polar methoxy group) .

Biological Activity

2,4(3H,5H)-Pyrimidinedione, 6-((4-chlorophenyl)amino)-5,5-diethyl-, also known as 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid , is a compound that has garnered attention in pharmacological research due to its potential biological activities. Its structure features a chlorophenyl substituent which significantly influences its chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3O2C_{13}H_{14}ClN_3O_2, with a molecular weight of approximately 281.72 g/mol. The presence of the chlorophenyl group at the para position enhances its reactivity and biological profile compared to other analogs.

Research indicates that 2,4(3H,5H)-Pyrimidinedione interacts with various neurotransmitter receptors and enzymes within the central nervous system. Its mechanism is believed to involve modulation of ion channel activities and enzyme functions that are crucial for neurotransmission. This suggests potential applications in treating neurological disorders.

Anticancer Activity

Studies have demonstrated that compounds related to pyrimidinediones exhibit significant anticancer properties. For instance, derivative compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The chlorophenyl substituent has been linked to enhanced cytotoxicity in these studies:

Compound Cell Line IC50 (µM)
Compound K5MCF-70.09 ± 0.0085
Compound K5HeLa0.12 ± 0.064

These findings indicate that modifications in the structure can lead to varying levels of anticancer activity, making this class of compounds valuable in drug development.

Neuroprotective Effects

The compound has shown promise in neuroprotection through its interactions with neurotransmitter systems. It may modulate glutamate receptors, which are pivotal in excitatory neurotransmission and associated with neurodegenerative diseases such as Alzheimer's. Research is ongoing to fully elucidate these interactions and their implications for therapeutic applications.

Anti-inflammatory Properties

Pyrimidine derivatives are also noted for their anti-inflammatory effects. In vitro studies have indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cell lines. The results indicated that compounds with chlorophenyl substitutions exhibited higher cytotoxicity compared to their unsubstituted counterparts .
  • Neuroprotective Screening : Another research effort focused on assessing the neuroprotective potential of related compounds against oxidative stress-induced neuronal damage. The results showed significant protective effects mediated by modulation of antioxidant pathways .

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